molecular formula C18H19NO3 B3952215 N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide CAS No. 6587-75-3

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide

Cat. No. B3952215
CAS RN: 6587-75-3
M. Wt: 297.3 g/mol
InChI Key: CYIVBBGXBGMIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide, also known as 5-MAPB, is a synthetic chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that is mainly used for research purposes. The compound was first synthesized in 1993 by David E. Nichols and his team at Purdue University.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide involves the activation of the serotonin receptors, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This results in an increase in mood, energy, and cognitive function.
Biochemical and physiological effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound has also been shown to increase the release of serotonin and dopamine in the brain, leading to feelings of euphoria and pleasure.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide in laboratory experiments is its high affinity for the serotonin receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another area of interest is its potential use as a tool for studying the role of serotonin receptors in various physiological and pathological conditions. Further research is needed to fully understand the potential benefits and limitations of this compound in these areas.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the serotonin 5-HT2A receptor and the serotonin 5-HT2C receptor. These receptors are known to play a crucial role in regulating mood, cognition, and behavior. The compound has been shown to have potential in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-15(14-6-4-3-5-7-14)18(20)19-11-13-8-9-16-17(10-13)22-12-21-16/h3-10,15H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIVBBGXBGMIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387696
Record name ST036718
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6587-75-3
Record name ST036718
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.